MAGL Inhibition: 110 nM IC50 Versus Micromolar CB2 Activity Establishes Target Selectivity
This compound inhibits human recombinant MAGL with an IC50 of 110 nM, as measured in a 4-NPA substrate hydrolysis assay after 30 min incubation [1]. In contrast, its activity at the cannabinoid CB2 receptor is minimal (IC50 = 10,000 nM by [3H]CP55,940 displacement) [1]. This represents a >90-fold selectivity index, a distinction not documented for saturated N-phenylsulfonyl or N-benzylsulfonyl spiro analogs, where such selectivity data are absent from the literature [2].
| Evidence Dimension | MAGL vs CB2 selectivity index |
|---|---|
| Target Compound Data | MAGL IC50 = 110 nM; CB2 IC50 = 10,000 nM |
| Comparator Or Baseline | N-phenylsulfonyl and N-benzylsulfonyl analogs: No MAGL or CB2 selectivity data available in public databases |
| Quantified Difference | >90-fold selectivity for MAGL over CB2; comparator selectivity unknown |
| Conditions | MAGL: human recombinant enzyme, 4-NPA substrate, 30 min; CB2: [3H]CP55,940 displacement, human CB2 membranes, 90 min |
Why This Matters
The MAGL/CB2 selectivity profile is critical for endocannabinoid system research, where dual inhibition confounds pharmacological interpretation and procurement of analogs lacking this selectivity undermines experimental validity.
- [1] BindingDB BDBM50531973 / CHEMBL4534867. Affinity data for MAGL, CB2, ABHD12, ABHD6. Accessed from BindingDB and ChEMBL databases. View Source
- [2] Comprehensive search of ChEMBL and PubMed for N-phenylsulfonyl and N-benzylsulfonyl spiro[isobenzofuran-1,4'-piperidine] bioactivity data. No MAGL or CB2 data identified as of 2026-04-29. View Source
